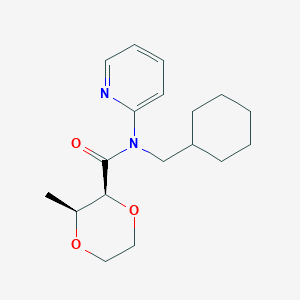![molecular formula C15H15N5O2 B7353368 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7353368.png)
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole is a chemical compound with potential biological applications. It is a synthetic molecule that has been studied for its pharmacological properties, with a focus on its mechanism of action and potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, and it has also been shown to inhibit the growth of fungal and bacterial cells by disrupting key metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells, fungal cells, and bacterial cells, and it has also been shown to have anti-inflammatory and antioxidant activity. Additionally, it has been shown to have a favorable toxicity profile, with low toxicity in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole for lab experiments is its broad-spectrum activity against various types of cells. It has been shown to have activity against cancer cells, fungal cells, and bacterial cells, making it a versatile tool for research. Additionally, it has a favorable toxicity profile, which allows for higher doses to be used in experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole. One area of focus could be on optimizing the synthesis method to improve yield and purity. Additionally, further research could be done to fully elucidate the mechanism of action of the compound, which could lead to the development of more targeted and effective therapies. Finally, the compound could be further studied in preclinical models to explore its potential therapeutic applications in various disease states.
Synthesemethoden
The synthesis of 5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 4-(1,2,4-triazol-1-ylmethyl)benzonitrile with ethyl glyoxalate in the presence of a base. The resulting intermediate is then reacted with an acid chloride to form the final product. The synthesis method is well-documented in the literature and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various disease models. It has been shown to have antifungal, antibacterial, and antiviral activity, making it a promising candidate for the treatment of infectious diseases. Additionally, it has been studied for its potential anticancer activity, with promising results in preclinical models.
Eigenschaften
IUPAC Name |
5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-12(4-2-11(1)7-20-10-16-9-17-20)14-18-15(22-19-14)13-5-6-21-8-13/h1-4,9-10,13H,5-8H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRZDMOHCVTSY-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=NO2)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1C2=NC(=NO2)C3=CC=C(C=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B7353287.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)
![(1R,2R)-2-[(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7353311.png)
![(1S,6R)-2-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353317.png)
![(1S,6R)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353322.png)
![(1S,6R)-2-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353325.png)
![(1S,6R)-2-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353340.png)
![(2R,4R)-1-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B7353351.png)
![2-[[(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7353352.png)
![3-[(4-methylphenyl)sulfonylmethyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7353363.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353375.png)
![N-propan-2-yl-2-[5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7353381.png)

![3-[2-(2-methoxyphenyl)propan-2-yl]-5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazole](/img/structure/B7353388.png)